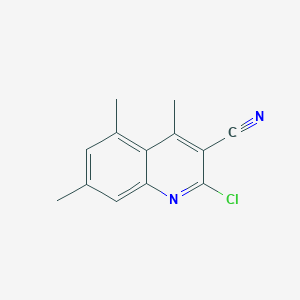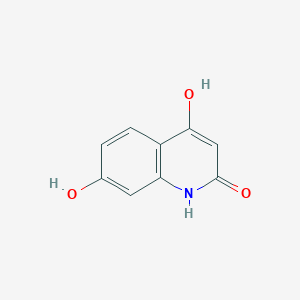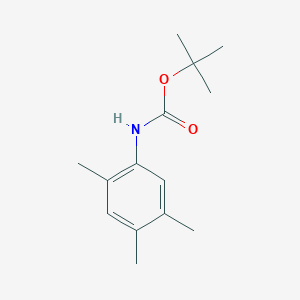
tert-Butyl (2,4,5-trimethylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2,4,5-trimethylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2,4,5-trimethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,4,5-trimethylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2,4,5-trimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
tert-Butyl chloroformate+2,4,5-trimethylaniline→tert-Butyl (2,4,5-trimethylphenyl)carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.
化学反応の分析
Types of Reactions
tert-Butyl (2,4,5-trimethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2,4,5-trimethylphenyl)carbamate is used as a protecting group for amines during organic synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups.
Biology
In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It acts as a stabilizer and additive in various polymerization processes.
作用機序
The mechanism of action of tert-Butyl (2,4,5-trimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the nature of the enzyme and the specific conditions.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 2,4,5-trimethylphenyl group.
tert-Butyl (4-hydroxyphenyl)carbamate: Contains a hydroxyl group instead of the trimethylphenyl group.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a bromo and thiazolyl group instead of the trimethylphenyl group.
Uniqueness
tert-Butyl (2,4,5-trimethylphenyl)carbamate is unique due to the presence of the 2,4,5-trimethylphenyl group, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
tert-butyl N-(2,4,5-trimethylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-9-7-11(3)12(8-10(9)2)15-13(16)17-14(4,5)6/h7-8H,1-6H3,(H,15,16) |
InChIキー |
UYDXRONSKCHNAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


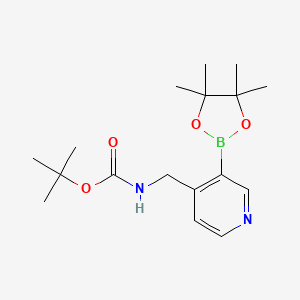
![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
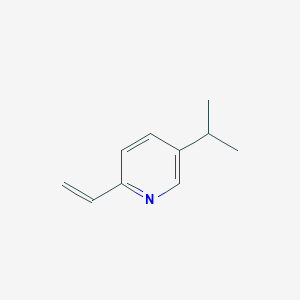
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)
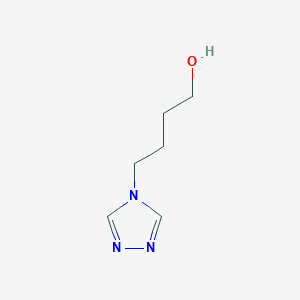
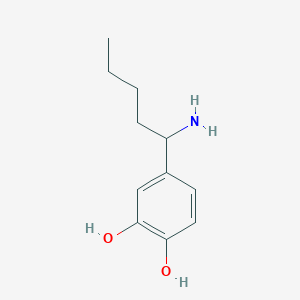
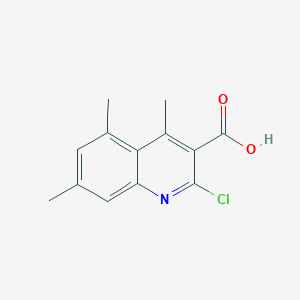
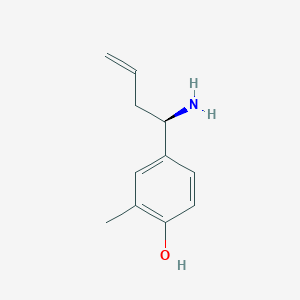
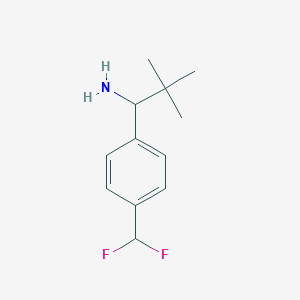
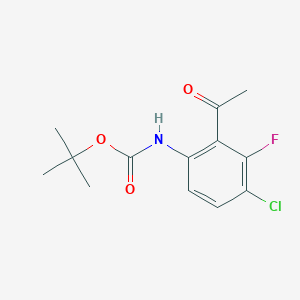
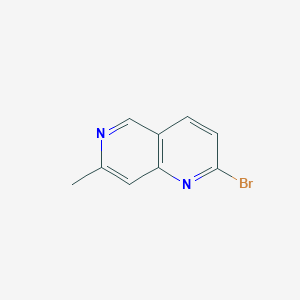
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-7-ol](/img/structure/B12970027.png)
